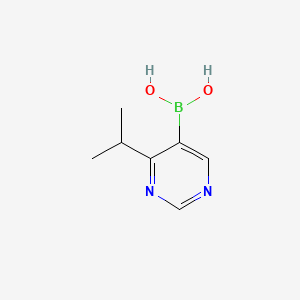

4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine

Vue d'ensemble

Description

The compound "4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine" is a pyrimidine derivative, which is a class of compounds that have garnered interest due to their wide range of applications in medicinal and pharmaceutical chemistry. Pyrimidine derivatives are known for their presence in various biologically active molecules and potential use in the life-science industries .

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. One approach involves the regiospecific cyclization of 4-alkoxyvinyl trifluoro(chloro)methyl ketones with 6-trifluoro(chloro)methyl-2-hydrazine pyrimidines, leading to a novel series of trifluoro(chloro)methylated pyrimidines . Another method includes the chlorination of 4-(perfluoroalkyl)-5-(p-toluenesulfonyl)uracils, which results in the formation of chlorinated pyrimidine diones, confirmed by NMR spectroscopy and X-ray structural analysis . Additionally, the use of 5-chloro-2,4,6-trifluoropyrimidine as a scaffold for the synthesis of functionalized pyrimidine systems has been assessed, although it presents challenges in terms of regioselectivity and purification .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using X-ray crystallography. For instance, the crystal and molecular structure of 4-amino-1-methyl-2-(methylthio)pyrimidinium chloride, a related compound, has been determined, showing planar molecules with S-methyl groups in a cis-relationship to the C(2)–N(3) bond . Similarly, the structure of 5-chloro-6-(perfluoroalkyl)-5-(p-toluenesulfonyl)pyrimidine-2,4(3H,5H)-diones has been confirmed, providing insights into the arrangement of substituents around the pyrimidine core .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic aromatic substitution processes. However, the presence of multiple substituents can lead to mixtures of products, which necessitates careful consideration of steric and electronic effects to achieve regioselectivity . The reactions of chlorinated pyrimidine diones with nucleophiles have also been investigated, demonstrating the reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and substituents. For example, the presence of trifluoromethyl groups can impart unique electronic properties, as seen in the synthesis of substituted [4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-methylthio-imidazoles and -pyrimidines . Additionally, the chlorination of enol ethers has been explored for the synthesis of trifluoromethylated pyrimidines, highlighting the impact of substituents on the properties of the resulting compounds .

Applications De Recherche Scientifique

Functionalization and Synthesis

4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine is instrumental in the generation and functionalization of metal-bearing and trifluoromethyl-substituted pyrimidines. It is used to produce various carboxylic acids in high yields, demonstrating its versatility in synthetic organic chemistry (Schlosser, Lefebvre, & Ondi, 2006). Additionally, it facilitates the synthesis of diverse pyrimidine derivatives, as indicated by its role in producing pyrimidylhydrazones and substituted pyrimidyl-aryl- and -yclohexylthiosemicarbazides (Grigoryan et al., 2012).

Chemical Transformations

This compound is also pivotal in various chemical transformations. For instance, it's involved in the chlorination and conversion processes of pyrimidines, demonstrating its utility in advanced organic synthesis and chemical modification techniques (Harnden & Hurst, 1990).

Development of Antiviral Compounds

In the field of medicinal chemistry, this compound has been utilized to synthesize compounds with potential antiviral activity. This highlights its significance in the development of new therapeutic agents (Saxena et al., 1988).

Antitumor Properties

The compound has been explored for its role in synthesizing new pyrimidines with potential antitumor properties. This exploration extends its application to oncology, showcasing its potential in cancer research and therapy (Badawey, 1996).

Mécanisme D'action

Target of Action

It is used as a building block in medicinal chemistry synthesis .

Mode of Action

It is used in the synthesis of various compounds, suggesting that it may interact with multiple targets .

Biochemical Pathways

4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine is used in the total synthesis of the marine alkaloid variolin B1 and 2-hydroxy-4-pyrimidinecarboxylic acid . It is also used in the synthesis of 2,4-disubstituted pyrimidines, a novel class of KDR kinase inhibitors

Result of Action

Its use in the synthesis of various compounds suggests that it may have diverse effects depending on the specific context .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is moisture sensitive and should be stored away from oxidizing agents, bases, water/moisture, heat, and light . These factors could potentially affect the compound’s stability and efficacy.

Safety and Hazards

4-Chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine is moisture sensitive . It should be stored away from oxidizing agents, bases, water/moisture, heat, and light . The container should be kept tightly closed and placed in a cool, dry, and well-ventilated condition . It should be stored under inert gas and kept refrigerated . It has a UN Number of UN1760 .

Propriétés

IUPAC Name |

4-chloro-2-methylsulfanyl-5-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2S/c1-13-5-11-2-3(4(7)12-5)6(8,9)10/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUSJNAFRAQDVEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70729296 | |

| Record name | 4-Chloro-2-(methylsulfanyl)-5-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70729296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

919116-36-2 | |

| Record name | 4-Chloro-2-(methylsulfanyl)-5-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70729296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Tert-butyl 3-ethyl 4H,5H,6H,7H-[1,2]oxazolo[4,5-C]pyridine-3,5-dicarboxylate](/img/structure/B3030481.png)

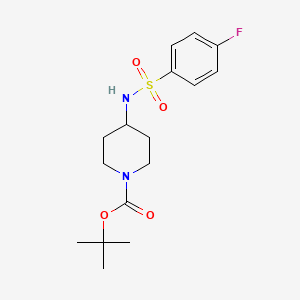

![tert-Butyl 4-[3-(4-fluorophenyl)ureido]piperidine-1-carboxylate](/img/structure/B3030494.png)

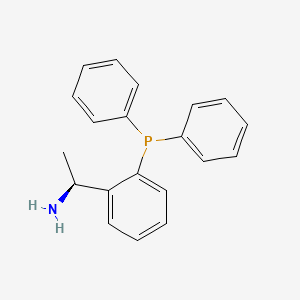

![(4S)-4-Benzyl-2-[(1S)-7'-(diphenylphosphanyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B3030497.png)